molecular formula C20H23ClN2O5 B2996316 Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate CAS No. 898418-35-4

Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate

Cat. No.: B2996316
CAS No.: 898418-35-4
M. Wt: 406.86
InChI Key: WZXMAPSTXSJRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate is a heterocyclic compound featuring a pyran ring substituted with a 4-oxo group and an ethoxyacetate moiety. This compound shares structural motifs with antipsychotics and anticonvulsants, where piperazine derivatives are common pharmacophores .

Properties

IUPAC Name

ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5/c1-2-26-20(25)14-28-19-13-27-17(11-18(19)24)12-22-6-8-23(9-7-22)16-5-3-4-15(21)10-16/h3-5,10-11,13H,2,6-9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXMAPSTXSJRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired molecular structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Ethyl 2-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound may be used in biological studies to understand cellular processes.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

When compared to similar compounds, Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate stands out due to its unique structure and potential applications. Similar compounds may include other piperazine derivatives or pyran-based chemicals, but the specific arrangement of functional groups in this compound provides distinct advantages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Heterocyclic Cores

Compound 10f (Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate)
  • Core Structure : Thiazole ring instead of pyran.
  • Key Differences :
    • The thiazole ring in 10f replaces the pyran core, altering electronic properties and steric bulk.
    • A ureido group (-NH-C(O)-NH-) links the 3-chlorophenyl substituent to the thiazole, whereas the target compound uses a methyl-piperazine bridge.
  • Synthetic Yield : 89.1% (higher than some pyran-based analogs due to optimized coupling reactions) .
  • Molecular Weight : 514.2 g/mol (lower than the target compound, suggesting differences in solubility and bioavailability) .
Ethyl [4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate
  • Core Structure: Pyridazinone ring instead of pyran.
  • A 2-chlorobenzyl group is attached directly to the pyridazinone, differing from the 3-chlorophenyl-piperazine substituent in the target compound.
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
  • Core Structure : Piperazin-1-ium salt with fluorobenzoyl and hydroxyphenyl substituents.
  • Key Differences :
    • The fluorobenzoyl group introduces electron-withdrawing effects, contrasting with the electron-rich 3-chlorophenyl group in the target compound.
    • A hydroxyphenyl-ketone side chain replaces the ethoxyacetate group, altering metabolic stability and polarity .

Key Observations :

  • Thiazole and pyridazinone analogs exhibit higher synthetic yields (e.g., 89–93% for thiazoles ), likely due to milder reaction conditions compared to pyran syntheses.
  • The target compound’s pyran core may confer unique conformational rigidity, influencing receptor-binding kinetics.

Biological Activity

Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula: C24H26ClN3O4
  • Molecular Weight: 447.93 g/mol
  • IUPAC Name: this compound

This structure incorporates a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic, antidepressant, and anti-inflammatory effects .

This compound interacts with several biological targets, primarily neurotransmitter receptors and enzymes. The piperazine ring enhances its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial for its potential use in treating mood disorders and other psychiatric conditions .

Antidepressant Activity

Research indicates that compounds with similar structures exhibit significant antidepressant effects. For instance, derivatives of piperazine have been shown to enhance serotonin receptor activity, contributing to mood elevation and anxiety reduction . this compound may share these properties, warranting further investigation.

Antitumor Activity

Studies have suggested that compounds containing oxopyran structures possess cytotoxic properties against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation . Preliminary data on similar compounds indicate that this compound could exhibit similar antitumor effects.

Study 1: Antidepressant Efficacy

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of piperazine derivatives in rodent models. Results demonstrated that these compounds significantly reduced depressive behaviors in forced swim tests, suggesting their potential utility in treating depression .

Study 2: Antitumor Activity

In vitro studies on related oxopyran derivatives showed promising results against human cancer cell lines. The compounds induced apoptosis and inhibited tumor growth in xenograft models, indicating a potential pathway for cancer therapy development .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntidepressantModulation of serotonin receptors
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyran-4-one core via cyclization of diketones or keto-esters under acidic conditions.
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or reductive amination. For example, a 3-chlorophenyl-substituted piperazine derivative can be coupled to the pyranone intermediate using a methylene linker .
  • Step 3 : Esterification or alkylation to attach the ethoxyacetate group.
    Optimization : Solvent choice (e.g., dichloromethane for SN2 reactions), temperature control (reflux for 12–24 hours), and stoichiometric ratios (1:1.2 for amine coupling) significantly impact yields. Catalysts like K₂CO₃ or TFA may enhance reactivity .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and piperazine ring integration. For instance, the methylene proton signal (δ ~3.8 ppm) links the piperazine and pyranone moieties .
  • X-ray Crystallography : Resolves stereochemistry and bond lengths. A related pyridazine derivative (CCDC 2234095) was analyzed to validate the oxopyran ring conformation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 447.12) .

Q. How are in vitro biological activities (e.g., antiproliferative effects) evaluated for this compound?

  • Cell Viability Assays : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM. A structurally similar pyridazinone derivative showed IC₅₀ values of 8.2–12.4 μM .
  • Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to pharmacological studies?

  • logP : Predicted to be ~2.8 (via ChemDraw), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or cyclodextrin-based formulations for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Piperazine Modifications : Replacing the 3-chlorophenyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) improved activity in a related triazolopyridinone compound .
  • Linker Optimization : Shortening the methylene bridge reduced conformational flexibility but increased metabolic stability in murine models .
  • Ester Bioisosteres : Replacing the ethyl ester with a amide group improved pharmacokinetic profiles in a pyrazolo[3,4-b]pyridine analog .

Q. What strategies mitigate discrepancies between computational predictions and experimental data (e.g., spectral mismatches)?

  • Validation via Redundant Techniques : If 1H^1H NMR signals conflict with DFT-calculated shifts, use 13C^{13}C-DEPT or 2D-COSY to resolve overlaps .
  • Crystallographic Refinement : Adjust H-atom positions using riding models (Uiso = 1.2–1.5× parent atom) to correct bond angle anomalies .

Q. How can multi-step synthesis bottlenecks (e.g., low yields in piperazine coupling) be addressed?

  • Catalytic Methods : Use Pd-mediated Buchwald-Hartwig coupling for sterically hindered piperazines (yield increased from 35% to 72% in a pyrimidine derivative) .
  • Workup Optimization : Replace liquid-liquid extraction with solid-phase extraction (SPE) to isolate polar intermediates .

Q. What in silico tools are suitable for predicting metabolic stability and CYP450 interactions?

  • ADMET Predictors : SwissADME estimates high intestinal absorption (HIA >90%) but moderate CYP3A4 inhibition risk (Ki ~15 μM).
  • Molecular Dynamics (MD) : Simulations of the piperazine moiety’s flexibility revealed susceptibility to oxidative N-dealkylation, guiding deuterium incorporation to prolong half-life .

Q. How are formulation challenges (e.g., poor bioavailability) tackled in preclinical studies?

  • Nanoemulsions : Encapsulation in PEGylated liposomes improved oral bioavailability from 12% to 38% in a rat model for a structurally related compound .
  • Co-crystallization : Co-formers like 4-carboxybenzoic acid enhanced solubility by disrupting crystalline packing .

Q. What analytical methods resolve batch-to-batch variability in purity?

  • HPLC-PDA : Use a C18 column (5 μm, 250 × 4.6 mm) with gradient elution (ACN:H₂O + 0.1% TFA) to detect impurities <0.1% .
  • qNMR : Quantify residual solvents (e.g., DCM) against an internal standard (maleic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.